Cas no 2138069-56-2 (2-{(tert-butoxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid)

2-{(tert-Butoxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid is a specialized intermediate in organic synthesis, featuring a tert-butoxycarbonyl (Boc) protecting group and a 1,2,4-triazole moiety. The Boc group enhances stability and selectivity during peptide coupling reactions, while the tert-butyl-substituted triazole contributes to steric hindrance, improving regioselectivity in further functionalization. The methyl substitution at the α-carbon and carboxylic acid functionality provide versatility for derivatization in medicinal chemistry and materials science applications. This compound is particularly valuable in the synthesis of complex heterocycles and protected amino acid derivatives, offering controlled reactivity for stepwise assembly in multi-step synthetic routes. Its structural features make it suitable for applications requiring precise molecular modifications.
2-{(tert-butoxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid structure
2138069-56-2 structure
Product name:2-{(tert-butoxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid
CAS No:2138069-56-2
MF:C15H26N4O4
MW:326.391343593597
CID:6329961
PubChem ID:165495469

2-{(tert-butoxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(tert-butoxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid
    • 2-{[(tert-butoxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid
    • 2138069-56-2
    • EN300-1140939
    • Inchi: 1S/C15H26N4O4/c1-13(2,3)10-16-9-19(18-10)8-15(7,11(20)21)17-12(22)23-14(4,5)6/h9H,8H2,1-7H3,(H,17,22)(H,20,21)
    • InChI Key: SMIKPWUVAHUTJO-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)(C)CN1C=NC(C(C)(C)C)=N1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 326.19540532g/mol
  • Monoisotopic Mass: 326.19540532g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106Ų
  • XLogP3: 2.2

2-{(tert-butoxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1140939-0.25g
2-{[(tert-butoxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid
2138069-56-2 95%
0.25g
$1183.0 2023-10-26
Enamine
EN300-1140939-10g
2-{[(tert-butoxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid
2138069-56-2 95%
10g
$5528.0 2023-10-26
Enamine
EN300-1140939-0.05g
2-{[(tert-butoxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid
2138069-56-2 95%
0.05g
$1080.0 2023-10-26
Enamine
EN300-1140939-5g
2-{[(tert-butoxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid
2138069-56-2 95%
5g
$3728.0 2023-10-26
Enamine
EN300-1140939-2.5g
2-{[(tert-butoxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid
2138069-56-2 95%
2.5g
$2520.0 2023-10-26
Enamine
EN300-1140939-1.0g
2-{[(tert-butoxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid
2138069-56-2
1g
$0.0 2023-06-09
Enamine
EN300-1140939-0.5g
2-{[(tert-butoxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid
2138069-56-2 95%
0.5g
$1234.0 2023-10-26
Enamine
EN300-1140939-1g
2-{[(tert-butoxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid
2138069-56-2 95%
1g
$1286.0 2023-10-26
Enamine
EN300-1140939-0.1g
2-{[(tert-butoxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid
2138069-56-2 95%
0.1g
$1131.0 2023-10-26

Additional information on 2-{(tert-butoxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid

Recent Advances in the Study of 2-{(tert-butoxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid (CAS: 2138069-56-2)

The compound 2-{(tert-butoxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid (CAS: 2138069-56-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel protease inhibitors. Its structural motif, featuring a tert-butoxycarbonyl (Boc) protected amino group and a tert-butyl-substituted 1,2,4-triazole ring, provides a versatile scaffold for further chemical modifications. Researchers have successfully utilized this compound to develop potent inhibitors targeting enzymes such as SARS-CoV-2 main protease (Mpro) and HIV-1 protease, demonstrating its broad applicability in antiviral drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was employed as a building block for the design of covalent inhibitors. The tert-butyl group on the triazole ring was found to enhance binding affinity by occupying a hydrophobic pocket in the target enzyme, while the Boc-protected amino acid moiety facilitated selective reactivity with catalytic residues. These findings underscore the compound's utility in rational drug design, particularly for targeting challenging enzyme classes.

Another significant advancement involves the compound's application in PROTAC (Proteolysis Targeting Chimera) technology. Its ability to serve as a linker between target-binding warheads and E3 ubiquitin ligase recruiters has been demonstrated in recent preclinical studies. The structural rigidity imparted by the tert-butyl groups appears to confer favorable pharmacokinetic properties to the resulting PROTAC molecules, addressing a common challenge in this emerging therapeutic modality.

From a synthetic chemistry perspective, novel routes for the large-scale production of this compound have been developed, addressing previous limitations in yield and purity. A 2024 patent application describes an optimized process that achieves >95% purity with significantly reduced production costs, making the compound more accessible for both academic and industrial research applications.

Looking forward, the unique properties of 2-{(tert-butoxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoic acid position it as a valuable tool in medicinal chemistry. Its applications extend beyond protease inhibition to include potential uses in targeted protein degradation, chemical biology probes, and as a scaffold for fragment-based drug discovery. Continued research into structure-activity relationships and further optimization of its physicochemical properties are expected to yield additional therapeutic candidates in the coming years.

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